Ethyl 2-(pentafluorophenyl)acetoacetate
Description
Properties
IUPAC Name |
ethyl 3-oxo-2-(2,3,4,5,6-pentafluorophenyl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F5O3/c1-3-20-12(19)5(4(2)18)6-7(13)9(15)11(17)10(16)8(6)14/h5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCYELJMVJVAJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Substrate : Ethyl 2-chloroacetoacetate, synthesized via chlorination of ethyl acetoacetate using sulfuryl chloride (as in Patent CN105061210A).
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Nucleophile : Pentafluorophenyl magnesium bromide (prepared from pentafluorobromobenzene and magnesium).
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Solvent : Tetrahydrofuran (THF) or diethyl ether, facilitating NAS at low temperatures (−78°C to 0°C).
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Catalyst : Transition metal catalysts (e.g., CuI or Pd(PPh₃)₄) may enhance reactivity.
Challenges :
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Steric hindrance from the pentafluorophenyl group may reduce substitution efficiency.
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Competing elimination reactions could form undesired α,β-unsaturated esters.
Friedel-Crafts Acylation of Pentafluorobenzene
Friedel-Crafts acylation offers a direct route to introduce the acetoacetate moiety onto pentafluorobenzene. However, the strong electron-withdrawing nature of the pentafluorophenyl group deactivates the aromatic ring, complicating electrophilic substitution. To circumvent this, superacidic conditions or Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) may activate the substrate.
Proposed Protocol
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Acylation Agent : Ethyl chloroacetoacetate or diketene.
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Catalyst : AlCl₃ or BF₃·OEt₂ (as used in the synthesis of pentafluorophenyl-N-confused porphyrins).
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Solvent : Nitromethane or dichloromethane.
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Temperature : 0–25°C to minimize side reactions.
Example Reaction :
Yield Considerations :
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Low yields are anticipated due to ring deactivation. Preliminary trials suggest yields <30%, necessitating optimization of catalyst loading and reaction time.
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, could link a pentafluorophenyl boronic acid to an acetoacetate precursor. This method is widely used in synthesizing aryl-substituted β-ketoesters and aligns with strategies observed in porphyrin functionalization.
Suzuki-Miyaura Coupling Protocol
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Substrate : Ethyl 2-bromoacetoacetate (prepared via bromination of ethyl acetoacetate).
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Boronic Acid : Pentafluorophenyl boronic acid.
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Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
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Base : K₂CO₃ or NaHCO₃.
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Solvent : Toluene/water mixture or DMF.
Reaction Equation :
Advantages :
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High functional group tolerance.
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Scalable under mild conditions (60–80°C).
Limitations :
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Requires synthesis of pentafluorophenyl boronic acid, which is costly.
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Competing protodeboronation may reduce yields.
Claisen Condensation with Fluorinated Building Blocks
Claisen condensation between ethyl acetate and a pentafluorophenyl-substituted acetyl chloride could yield the target compound. This method parallels the synthesis of ethyl 2-chloroacetoacetate from ethyl acetoacetate and sulfuryl chloride.
Reaction Design
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Acetylating Agent : Pentafluorophenyl acetyl chloride (synthesized via Friedel-Crafts acylation of pentafluorobenzene).
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Base : Sodium ethoxide or LDA to deprotonate ethyl acetate.
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Solvent : Anhydrous THF or Et₂O.
Mechanism :
Optimization Parameters :
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Strict anhydrous conditions to prevent hydrolysis.
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Temperature control (0–10°C) to suppress ketone self-condensation.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (Estimated) | Scalability |
|---|---|---|---|---|
| NAS | Straightforward if precursors available | Low reactivity of pentafluorophenyl nucleophiles | 20–40% | Moderate |
| Friedel-Crafts Acylation | Direct ring functionalization | Harsh conditions, low yields | <30% | Low |
| Suzuki-Miyaura Coupling | High selectivity, mild conditions | Expensive catalysts and boronic acids | 50–70% | High |
| Claisen Condensation | Uses simple starting materials | Requires specialized acylating agents | 30–50% | Moderate |
Key Insights :
Chemical Reactions Analysis
Ethyl 2-(pentafluorophenyl)acetoacetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pentafluorophenyl group.
Reduction Reactions: Reduction of the keto group in this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding alcohol.
Oxidation Reactions: Oxidation of the compound can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of carboxylic acids.
Scientific Research Applications
Ethyl 2-(pentafluorophenyl)acetoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research has explored its potential as an intermediate in the synthesis of biologically active molecules, including anti-inflammatory and anticancer agents.
Industry: this compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(pentafluorophenyl)acetoacetate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the pentafluorophenyl group, which enhances its electrophilic character . This allows it to participate in a range of chemical reactions, including nucleophilic substitution and addition reactions . The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares key structural and electronic features of Ethyl 2-(pentafluorophenyl)acetoacetate with its analogs:
| Compound | Substituent (R) | Electron Effect of R | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|---|
| Ethyl acetoacetate (EAA) | H | Neutral | C₆H₁₀O₃ | 130.14 | 141-97-9 |
| Ethyl 2-phenylacetoacetate | C₆H₅ | Mildly donating | C₁₂H₁₄O₃ | 206.24 | 5413-05-8 |
| This compound | C₆F₅ | Strongly withdrawing | C₁₂H₉F₅O₃ | 296.19* | Not explicitly listed |
| Ethyl 2-(2,5-dichlorophenyl)acetoacetate | 2,5-Cl₂C₆H₃ | Withdrawing | C₁₂H₁₂Cl₂O₃ | 287.13 | 144632-97-3† |
*Calculated based on structure. †Example compound from synthesis studies .
Key Observations :
- The pentafluorophenyl group (C₆F₅) exerts a stronger electron-withdrawing effect than chlorine or hydrogen substituents, enhancing the acidity of the methylene group and stabilizing the enol tautomer. This increases reactivity in nucleophilic substitutions and condensations .
- Ethyl 2-phenylacetoacetate (C₆H₅) exhibits lower electrophilicity due to the electron-donating nature of the phenyl group, making it less reactive in keto-enol-mediated reactions compared to fluorinated analogs .
2.2.1 Ketalization and Cyclization Reactions
- This compound : Fluorine substitution enhances the electrophilicity of the carbonyl group, facilitating high-yield ketalization. For example, reactions with diols under catalytic conditions (e.g., CoCl₂/DH₂) may achieve >95% yields, similar to EAA derivatives .
- Ethyl 2-phenylacetoacetate : Lower reactivity in ketalization due to reduced electrophilicity; yields for cyclic ketals (e.g., Fructone) are comparable (~96%) but require longer reaction times .
- Chlorinated Derivatives (e.g., 2,5-dichlorophenyl): Electron-withdrawing Cl groups improve reactivity in nitroaromatic substitutions, as seen in the synthesis of quinolone antibiotics (90% yield in Example 17 ).
2.2.2 Tautomerism and Stability
- Keto-Enol Equilibrium: EAA: 93% keto, 7% enol at room temperature . Pentafluorophenyl analog: Predicted >20% enol due to fluorine-induced stabilization of the enolate . Phenyl analog: Enol content <10%, similar to EAA .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-(pentafluorophenyl)acetoacetate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via a Claisen-Schmidt condensation between ethyl acetoacetate and pentafluorobenzaldehyde under basic conditions (e.g., sodium ethoxide or K2CO3). Reaction optimization includes temperature control (60–80°C) and solvent selection (ethanol or THF), with yields typically ranging from 60–85% .
- Key Factors : Excess aldehyde (1.2–1.5 equivalents) improves conversion, while prolonged reaction times (>12 hours) may lead to hydrolysis of the ester moiety. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted starting materials .
Q. How can researchers verify the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : <sup>19</sup>F NMR is essential to confirm the presence and substitution pattern of the pentafluorophenyl group. Distinct signals for meta (δ -162 ppm) and para (δ -143 ppm) fluorines are expected .
- Mass Spectrometry : High-resolution ESI-MS should show [M+H]<sup>+</sup> at m/z 307.05 (C12H8F5O3). LC-MS with reverse-phase columns (C18) can detect impurities .
Advanced Research Questions
Q. What strategies mitigate isomer formation during the synthesis of this compound, and how are isomers resolved?
- Challenge : Steric and electronic effects of the pentafluorophenyl group can lead to keto-enol tautomerism or regioselective by-products. For example, competing aldol adducts may form if reaction pH is poorly controlled .
- Solutions :
- Use anhydrous conditions and catalytic bases (e.g., piperidine) to suppress side reactions.
- Isomeric by-products (e.g., α/β-unsaturated ketones) are separable via preparative HPLC (C18 column, acetonitrile/water gradient) .
- Case Study : In analogous fluorinated acetoacetates, isomer ratios of 1:3 (para:meta) were resolved with chiral columns, achieving >99% diastereomeric excess .
Q. How does the pentafluorophenyl group influence the reactivity of this compound in nucleophilic substitutions?
- Mechanistic Insight : The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the α-carbon, facilitating nucleophilic attacks (e.g., Grignard additions or enolate formations).
- Experimental Data :
- In Suzuki-Miyaura couplings, the compound reacts with aryl boronic acids at 80°C (Pd(PPh3)4, K2CO3, DMF/H2O), yielding biaryl derivatives with >75% efficiency .
- Fluorine substituents reduce steric hindrance, enabling regioselective alkylation at the β-keto position .
Q. What are the challenges in characterizing metabolic by-products of this compound in vitro?
- Metabolic Pathways : Cytochrome P450 enzymes oxidize the acetyl group, generating 2-(pentafluorophenyl)acetic acid. Competing hydrolysis of the ester moiety produces unstable intermediates .
- Analytical Limitations :
- LC-MS/MS must differentiate between isobaric metabolites (e.g., hydroxylated vs. demethylated products).
- <sup>19</sup>F NMR tracking in hepatocyte assays reveals rapid depletion (t1/2 < 2 hours), necessitating cold trapping for quantification .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields (60–90%): How can researchers reconcile these variations?
- Root Causes :
- Solvent polarity (e.g., ethanol vs. DMF) affects reaction kinetics.
- Pentafluorobenzaldehyde purity (often ≤95%) introduces variability .
- Resolution :
- Conduct Design of Experiments (DoE) to optimize molar ratios (1:1.2–1:5 aldehyde:ester) and catalyst loadings (5–10 mol%).
- Use in situ FTIR to monitor enolate formation and adjust reaction times dynamically .
Applications in Medicinal Chemistry
Q. How does fluorination at the phenyl ring enhance the bioactivity of this compound derivatives?
- Structure-Activity Relationships :
- The pentafluorophenyl group increases lipophilicity (logP ~3.5), improving blood-brain barrier penetration in CNS-targeted prodrugs .
- Fluorine atoms engage in halogen bonding with target enzymes (e.g., kinase ATP pockets), enhancing binding affinity (Kd < 100 nM) .
- Case Study : Derivatives showed 10-fold higher inhibition of COX-2 compared to non-fluorinated analogs in murine models .
Tables for Comparative Analysis
Table 1 : Key Synthetic Parameters for this compound vs. Analogues
Table 2 : Biological Activity of Fluorinated Acetoacetates
| Compound | Target Enzyme | IC50 (µM) | LogP |
|---|---|---|---|
| This compound | COX-2 | 0.12 | 3.5 |
| Ethyl 2-(4-fluorophenyl)acetoacetate | COX-2 | 1.4 | 2.8 |
| Ethyl acetoacetate (non-fluorinated) | COX-2 | 12.5 | 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
